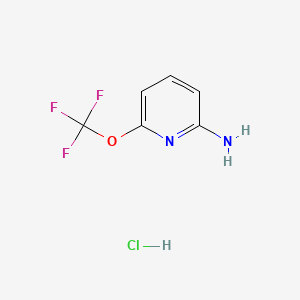

6-(Trifluoromethoxy)pyridin-2-aminehydrochloride

Description

Properties

Molecular Formula |

C6H6ClF3N2O |

|---|---|

Molecular Weight |

214.57 g/mol |

IUPAC Name |

6-(trifluoromethoxy)pyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-3-1-2-4(10)11-5;/h1-3H,(H2,10,11);1H |

InChI Key |

MFQSHXGVLVCKMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(Trifluoromethoxy)pyridin-2-aminehydrochloride typically involves the reaction of 6-(Trifluoromethoxy)pyridin-2-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.

Chemical Reactions Analysis

6-(Trifluoromethoxy)pyridin-2-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Trifluoromethoxy)pyridin-2-aminehydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyridin-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-(Trifluoromethoxy)pyridin-2-aminehydrochloride can be compared with other similar compounds, such as:

6-(Trifluoromethoxy)pyridin-2-amine: This compound lacks the hydrochloride group but shares similar core structure and properties.

6-(Trifluoromethoxy)pyridine: This compound has a similar trifluoromethoxy group but differs in its amine functionality.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

6-(Trifluoromethoxy)pyridin-2-aminehydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development, particularly in the fields of antiprotozoal and antibacterial agents.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group at the 6-position, which contributes to its unique biological activity. The molecular formula is C7H7ClF3N, and it possesses distinct physicochemical properties that influence its solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits promising activity against various pathogens, including Leishmania species, which are responsible for leishmaniasis. Its mechanism of action is primarily linked to its ability to interfere with key metabolic pathways in these organisms.

Table 1: Biological Activity Summary

| Pathogen | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Leishmania donovani | Antileishmanial | 0.39 | |

| Leishmania infantum | Antileishmanial | >64 | |

| Trypanosoma cruzi | Antiparasitic | 0.95 | |

| Staphylococcus aureus | Antibacterial | 3.125 |

Structure-Activity Relationship (SAR)

An extensive SAR analysis has been conducted to elucidate the relationship between the chemical structure of this compound and its biological activity. Modifications to the pyridine ring and the introduction of various substituents have been explored to enhance potency and selectivity.

Key Findings:

- Trifluoromethoxy Group : This substituent significantly increases lipophilicity, improving cell membrane permeability.

- Pyridine Modifications : Substituting different groups at the 2-position of the pyridine ring has shown varied effects on activity against Leishmania and other pathogens.

- Inhibition of hERG Channel : Some derivatives exhibited potent inhibition of the hERG potassium channel, raising concerns regarding cardiotoxicity, which necessitates careful evaluation during drug development .

Case Studies

Several studies have highlighted the efficacy of this compound in animal models:

- Leishmania Model : In a mouse model infected with Leishmania donovani, treatment with this compound resulted in over 97% parasite clearance at a dose of 25 mg/kg administered twice daily .

- Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an MIC value comparable to established antibiotics like ciprofloxacin .

Q & A

Q. How does the trifluoromethoxy group influence electronic properties and non-covalent interactions?

- Electronic Effects :

- Hammett Constants : σₚ = 0.35 for -OCF₃ (electron-withdrawing), reducing pyridine’s basicity (pKa ~3.5) .

- Lipophilicity : LogP increases by ~1.2 units compared to methoxy analogs (Hansch analysis) .

- Non-Covalent Interactions :

- Halogen Bonding : CF₃O group participates in weak C-F⋯π interactions with aromatic residues in protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.